N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide

Catalog No.
S3082301
CAS No.
941994-02-1
M.F
C11H9N3O5
M. Wt
263.209
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide

CAS Number

941994-02-1

Product Name

N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-1,2-oxazole-5-carboxamide

Molecular Formula

C11H9N3O5

Molecular Weight

263.209

InChI

InChI=1S/C11H9N3O5/c1-18-10-6-7(14(16)17)2-3-8(10)13-11(15)9-4-5-12-19-9/h2-6H,1H3,(H,13,15)

InChI Key

MPFAARWFLBWALR-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=NO2

Solubility

not available

N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide is a synthetic organic compound characterized by its isoxazole ring structure and the presence of both methoxy and nitro functional groups on the phenyl moiety. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which may influence its biological activity and chemical reactivity. The compound's full IUPAC name reflects its complex structure, highlighting the specific arrangement of its substituents.

, typical of compounds with both aromatic and heterocyclic structures:

  • Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium.
  • Reduction: The methoxy group may be demethylated to form a hydroxyl group using reagents like boron tribromide.
  • Substitution Reactions: The nitro group can participate in nucleophilic aromatic substitution, allowing for the introduction of different functional groups .

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

Research indicates that N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action may involve interaction with specific molecular targets related to inflammatory pathways or cancer cell proliferation. The presence of both methoxy and nitro groups enhances its potential reactivity with biological targets, making it a candidate for further pharmacological studies .

The synthesis of N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide typically involves several key steps:

  • Formation of Isoxazole Ring: This is achieved through a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkynes.
  • Functionalization of Phenyl Ring: The methoxy and nitro groups are introduced via electrophilic aromatic substitution.
  • Amide Bond Formation: The final step involves coupling the functionalized phenyl ring with the isoxazole ring to form the carboxamide linkage.

These synthetic routes are essential for producing this compound with desired purity and yield.

N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide has several applications in scientific research:

  • Medicinal Chemistry: It serves as a potential lead compound for developing new therapeutic agents targeting inflammation and cancer.
  • Material Science: The compound can be used as a building block in synthesizing more complex organic molecules, contributing to material development.
  • Biological Research: Its properties are studied for potential antimicrobial effects, making it relevant in pharmaceutical applications .

Interaction studies of N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide focus on its binding affinity to various biological targets, including enzymes and receptors involved in disease pathways. These studies help elucidate the compound's mechanism of action and identify potential therapeutic uses. For instance, it may inhibit specific enzymes related to inflammatory responses or cancer cell growth, thus providing insights into its pharmacological profile .

Several compounds share structural similarities with N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide. Here are some notable examples:

Compound NameKey Features
N-(2-methoxyphenyl)isoxazole-5-carboxamideLacks nitro group; focuses on methoxy substitution
N-(2-nitrophenyl)isoxazole-5-carboxamideContains nitro group but lacks methoxy substitution
N-(2-methoxy-5-chlorophenyl)isoxazole-5-carboxamideContains chlorine instead of nitro; different reactivity

Comparison Highlights:

  • Unique Functional Groups: N-(2-methoxy-4-nitrophenyl)isoxazole-5-carboxamide's combination of methoxy and nitro groups enhances its reactivity and biological activity compared to others.
  • Reactivity Profiles: The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups allows for distinct reactivity patterns in

XLogP3

1.3

Dates

Modify: 2023-08-18

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